2-cyano-N-(2,6-diethylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWRJDYJJKKDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Structural Features Within the Cyanoacetamide Class
N-substituted cyanoacetamides are polyfunctional compounds that serve as valuable intermediates in organic synthesis. tubitak.gov.tr Their structure is characterized by the presence of a cyano group, an active methylene (B1212753) group, and an amide functionality, which together offer multiple sites for chemical reactions.
The core structure of 2-cyano-N-(2,6-diethylphenyl)acetamide consists of a central two-carbon chain. One carbon is part of a nitrile group (-C≡N), while the other is part of a carbonyl group (-C=O). This carbonyl carbon is bonded to a nitrogen atom, forming an amide linkage. The nitrogen atom is, in turn, bonded to a 2,6-diethylphenyl group. The carbon atom situated between the cyano and carbonyl groups is known as an active methylene group (-CH2-).
N-substituted cyanoacetamides can be broadly classified based on the nature of the substituent attached to the amide nitrogen. This substituent can be an alkyl, aryl, or heteroaryl group, which significantly influences the molecule's reactivity and physical properties. researchgate.net this compound is classified as an N-aryl cyanoacetamide due to the 2,6-diethylphenyl ring attached to the nitrogen.
The key structural features that define the chemical behavior of this class are:
The Cyano Group (-C≡N): An electrophilic site that can participate in addition reactions and can be hydrolyzed to form a carboxylic acid or amide.
The Amide Group (-CONH-): Contains both a nucleophilic nitrogen atom and an electrophilic carbonyl carbon. The planarity of this group influences the molecule's conformation.
The Active Methylene Group (-CH2-): Located between two electron-withdrawing groups (cyano and carbonyl), the protons on this carbon are acidic and can be easily removed by a base. This makes the methylene group a potent nucleophile, crucial for condensation and substitution reactions. tubitak.gov.trekb.eg
These functional groups are positioned in a way that allows for intramolecular reactions and facilitates the construction of cyclic compounds. tubitak.gov.tr
| Structural Feature | Chemical Group | Role in Reactivity |
|---|---|---|
| Cyano Function | -C≡N | Electrophilic site; participates in cyclization and addition reactions. |
| Amide Functionality | -C(=O)NHR | Contains both electrophilic (carbonyl carbon) and nucleophilic (nitrogen) centers. |
| Active Methylene Bridge | -CH₂- | Nucleophilic site after deprotonation; involved in condensation and substitution reactions. tubitak.gov.tr |
| N-Substituent | -R (e.g., 2,6-diethylphenyl) | Influences steric hindrance, solubility, and electronic properties of the molecule. |
Significance of Cyanoacetamides As Versatile Synthons in Organic Synthesis
Cyanoacetamides are highly valued as synthons, which are structural units within a molecule that can be formed or assembled by known synthetic operations. Their utility stems from their polyfunctional nature, possessing both electrophilic and nucleophilic centers that can be exploited to build a wide variety of organic structures. tubitak.gov.trrsc.org They are particularly important as precursors for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. ekb.egresearchgate.net
The reactivity of cyanoacetamides allows them to participate in numerous name reactions and synthetic transformations:
Knoevenagel Condensation: The active methylene (B1212753) group readily condenses with aldehydes and ketones to form α,β-unsaturated cyanoacetamides. nih.gov
Michael Addition: The nucleophilic methylene carbon can add to α,β-unsaturated systems.
Cyclization Reactions: The strategically placed functional groups are ideal for intramolecular and intermolecular cyclizations. Reactions with bidentate reagents (compounds with two reactive sites) can efficiently produce a diverse range of five- and six-membered heterocyclic rings. tubitak.gov.tr
The versatility of cyanoacetamides as synthons is demonstrated by the breadth of heterocyclic systems that can be synthesized from them.
| Heterocyclic Class | Examples | Synthetic Utility |
|---|---|---|
| Five-Membered Rings | Pyrroles, Thiophenes, Pyrazoles, Imidazoles, Thiazoles | Core structures in various biologically active compounds. tubitak.gov.trekb.eg |
| Six-Membered Rings | Pyridines, Pyrimidines, Pyridazines, Pyranes, Quinolines | Found in numerous pharmaceuticals, agrochemicals, and dyes. ekb.egresearchgate.net |
| Fused Heterocycles | Thienopyrimidines, Quinoxalinones, Indolopyrimidones | Complex scaffolds often possessing potent biological activities. ekb.egnih.gov |
Overview of Academic Research Trajectories for N Substituted Cyanoacetamides
De Novo Synthesis of 2-Cyano-N-(2,6-Diethylphenyl)acetamide
The synthesis of this compound is fundamentally centered on the formation of an amide bond between the aromatic amine, 2,6-diethylaniline (B152787), and a suitable cyanoacetylating agent.
Core Amide Bond Formation Methodologies
Amide bonds are a cornerstone of organic chemistry, and their formation can be achieved through several established methods. nih.gov Typically, this involves the reaction of a carboxylic acid with an amine. acs.org In the context of synthesizing the title compound, the primary reactants are 2,6-diethylaniline and a derivative of cyanoacetic acid. Direct reaction between an amine and a carboxylic acid often requires a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide), to activate the carboxylic acid for nucleophilic attack by the amine. googleapis.com Another common strategy is the N-acylation reaction, where the amine reacts with a more electrophilic carboxylic acid derivative, such as an acyl chloride or an ester. acs.org
Integration of the Cyanoacetyl Moiety
The introduction of the cyanoacetyl group (-COCH₂CN) onto the 2,6-diethylaniline nitrogen atom is the key step in the synthesis. A widely employed method for this transformation is the direct reaction of the amine with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). chemicalbook.comresearchgate.net This reaction is typically performed at elevated temperatures and can be driven to completion by the removal of the alcohol byproduct (ethanol).
For instance, a general procedure involves heating the amine (2,6-diethylaniline) with ethyl cyanoacetate. chemicalbook.com This nucleophilic acyl substitution reaction results in the displacement of the ethoxy group from the ester by the amine, forming the desired amide bond and releasing ethanol (B145695).
Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis
To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is crucial. Parameters such as solvent, temperature, and reaction time play a significant role. For the synthesis of a structurally similar compound, 2-cyano-N-(2,6-dimethylphenyl)acetamide, a high yield of 83% was achieved by refluxing 2,6-dimethylaniline (B139824) with ethyl cyanoacetate in N,N-dimethylformamide (DMF) for 12 hours. chemicalbook.com The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction by allowing for higher reaction temperatures.
Post-reaction workup and purification are equally important for obtaining a high-purity product. A typical procedure involves cooling the reaction mixture and precipitating the crude product by pouring it into ice water. chemicalbook.com Subsequent purification can be achieved through recrystallization. In the case of the dimethyl analogue, heating the crude product in absolute ethanol followed by cooling to induce crystallization effectively removes impurities. chemicalbook.com
| Parameter | Condition | Purpose |
| Reactants | 2,6-Diethylaniline, Ethyl Cyanoacetate | Amine and acylating agent |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling solvent to facilitate reaction at elevated temperatures |
| Temperature | Reflux | To provide sufficient energy to overcome the activation barrier |
| Time | 12 hours | To allow the reaction to proceed to completion |
| Purification | Precipitation in ice water, followed by recrystallization from ethanol | To isolate and purify the final product |
Functional Group Reactivity and Transformative Potential
The chemical behavior of this compound is dictated by the interplay of its three primary functional regions: the cyano group, the alpha-carbon, and the amide carbonyl.
Nucleophilic Reactivity of the Cyano Group and Alpha-Carbon
The methylene (B1212753) group (-CH₂-) positioned between the electron-withdrawing cyano (-CN) and amide carbonyl (-CONH-) groups is known as an active methylene group. egyankosh.ac.inslideshare.net The protons on this alpha-carbon are significantly acidic and can be readily removed by a base. This deprotonation generates a stabilized carbanion (an enolate), which is a potent nucleophile. egyankosh.ac.in
This nucleophilic character allows the alpha-carbon to participate in a variety of carbon-carbon bond-forming reactions:
Knoevenagel Condensation: The carbanion can react with aldehydes and ketones to form α,β-unsaturated nitrile derivatives. researchgate.netthieme-connect.de
Michael Addition: As a Michael donor, the carbanion can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net
Alkylation: The nucleophilic carbon can be alkylated using alkyl halides. researchgate.netthieme-connect.de
The cyano group itself, while often considered an electrophilic site, can have its nitrogen lone pair participate in nucleophilic attacks, though reactions at the alpha-carbon are more common. The nitrile functional group can also undergo nucleophilic additions, for example, with organometallic reagents to form ketones after hydrolysis. libretexts.org
Electrophilic Nature of the Amide Carbonyl
The carbon atom of the amide carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution because the nitrogen atom's lone pair of electrons delocalizes into the carbonyl group, reducing its electrophilicity. ekb.eg
Despite this reduced reactivity, the amide carbonyl can be attacked by strong nucleophiles. Key transformations include:
Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 2,6-diethylaniline and cyanoacetic acid (which may further decompose). libretexts.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group, yielding an amine. libretexts.orglibretexts.org
The nitrile group also possesses an electrophilic carbon atom that can be attacked by nucleophiles. For instance, hydrolysis of the nitrile can convert it into a carboxylic acid or a primary amide, while reduction with reagents like LiAlH₄ can transform it into a primary amine. libretexts.org This dual reactivity of the cyanoacetamide moiety makes it a versatile building block in organic synthesis. ekb.egresearchgate.net
Cyclization and Heterocycle Formation via this compound or Analogs as Precursors
The unique structural features of 2-cyano-N-arylacetamides, including the active methylene group, the cyano group, and the amide functionality, make them highly versatile precursors for the synthesis of a wide array of heterocyclic compounds. tubitak.gov.trresearchgate.net While specific literature on this compound is limited, the chemical reactivity of its analogs, such as those with different N-aryl substituents, provides a strong basis for understanding its synthetic potential. These compounds readily undergo cyclization and condensation reactions to form various heterocyclic systems, some of which are of significant interest in medicinal and materials chemistry.
Synthesis of Pyrazole (B372694) and Pyrazolopyrimidine Derivatives
N-substituted 2-cyanoacetamides are valuable synthons for the preparation of pyrazole and fused pyrazolopyrimidine ring systems. Although direct examples involving this compound are not extensively documented, the reactions of analogous compounds illustrate the general synthetic pathways. For instance, an analog, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been utilized to synthesize pyrazole derivatives. mdpi.comresearchgate.net The typical approach involves the reaction of the cyanoacetamide derivative with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines.
In a representative synthesis, an enaminonitrile derivative, formed from the reaction of a 2-cyano-N-substituted acetamide (B32628) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can be cyclized with hydrazine derivatives to yield aminopyrazoles. researchgate.net This reactivity is attributed to the electrophilic nature of the enamine double bond and the nucleophilicity of the hydrazine.
Furthermore, these pyrazole intermediates can be used to construct fused pyrazolopyrimidine systems. For example, reaction of an aminopyrazole with appropriate reagents can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net
Table 1: Examples of Pyrazole and Pyrazolopyrimidine Synthesis from Cyanoacetamide Analogs
| Starting Cyanoacetamide Analog | Reagents | Product Type | Reference |
| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Hydrazine hydrate | Pyrazole derivative | mdpi.comresearchgate.net |
| 2-Cyano-N-cyclohexylacetamide | 1. DMF-DMA; 2. Hydrazine derivatives | Aminopyrazole derivatives | researchgate.net |
| 5-Amino-1-phenyl-4-cyanopyrazole (derived from a cyanoacetamide precursor) | Formic acid, then dibromoethane and sodium hydride | Pyrazolo[3,4-d]pyrimidin-4-one derivative | bsu.edu.eg |
Synthesis of Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives from N-aryl-2-cyanoacetamides is a well-established route in heterocyclic chemistry. ekb.eg These reactions typically involve the reaction of the cyanoacetamide with elemental sulfur and a compound containing an active methylene group, or with α-halocarbonyl compounds. An analog, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been shown to react with elemental sulfur and phenyl isothiocyanate to yield a thiazole-2-thione derivative. mdpi.com
Another common method involves the reaction of the N-aryl-2-cyanoacetamide with phenyl isothiocyanate to form a thiocarbamide intermediate, which can then be cyclized with α-haloketones or other appropriate electrophiles to afford the thiazole ring. sapub.org
Table 2: Synthesis of Thiazole Derivatives from Cyanoacetamide Analogs
| Starting Cyanoacetamide Analog | Reagents | Product Type | Reference |
| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Elemental sulfur, Phenyl isothiocyanate | Thiazole-2-thione derivative | mdpi.com |
| N-aryl-2-cyanoacetamide | Phenyl isothiocyanate, then α-haloketone | Substituted thiazole | researchgate.net |
| 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide | N/A (starting material is a thiazole derivative) | Thiazole-containing compounds | researchgate.net |
Synthesis of Pyridine (B92270) and Pyridinone Derivatives
N-substituted 2-cyanoacetamides are extensively used in the synthesis of pyridine and pyridinone derivatives due to their ability to participate in cyclocondensation reactions. ekb.eg The reaction of a 2-cyano-N-arylacetamide with various reagents such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other Michael acceptors can lead to the formation of highly substituted pyridines and pyridinones.
For example, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with malononitrile (B47326) in the presence of a base can lead to the formation of a pyridone derivative. researchgate.net Similarly, bis(2-cyanoacetamide) derivatives have been shown to react with pentane-2,4-dione to yield bis(2-pyridone) derivatives. orientjchem.org
Table 3: Examples of Pyridine and Pyridinone Synthesis from Cyanoacetamide Analogs
| Starting Cyanoacetamide Analog | Reagents | Product Type | Reference |
| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Malononitrile | Pyridone derivative | researchgate.net |
| N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) | Pentane-2,4-dione | Bis(2-pyridone) derivative | orientjchem.org |
| 2-Cyano-N'-((1-methyl-1H-pyrrol-2-yl)methylene)acetohydrazide | Acetylacetone or arylidene malononitriles | 2-Pyridone derivatives | researchgate.net |
Synthesis of Iminochromene Derivatives
The reaction of N-aryl-2-cyanoacetamides with salicylaldehyde (B1680747) derivatives is a common method for the synthesis of iminochromene derivatives. ekb.eg This reaction proceeds through an initial Knoevenagel condensation between the active methylene group of the cyanoacetamide and the aldehyde group of salicylaldehyde, followed by an intramolecular cyclization.
For instance, the treatment of various N-(4-substitutedphenyl)-2-cyanoacetamides with salicylaldehyde in boiling acetic acid has been reported to yield the corresponding 2-imino-chromene-3-carboxamide derivatives in moderate yields. ekb.eg Similarly, N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) reacts with 2-hydroxybenzaldehyde to form a bis(2-iminochromene) derivative. orientjchem.org
Table 4: Synthesis of Iminochromene Derivatives from Cyanoacetamide Analogs
| Starting Cyanoacetamide Analog | Reagents | Product Type | Reference |
| N-(4-substitutedphenyl)-2-cyanoacetamide | Salicylaldehyde | 2-Imino-chromene-3-carboxamide | ekb.eg |
| N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) | 2-Hydroxybenzaldehyde | Bis(2-iminochromene) derivative | orientjchem.org |
| 2-Cyanoacetamide (B1669375) | 3,5-Dichloro-2-hydroxybenzaldehyde | N-(4-Acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide | researchgate.net |
| 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | Salicylaldehyde derivatives | Coumarin (B35378) derivatives | researchgate.net |
Other Fused Heterocyclic Systems
The versatility of 2-cyano-N-arylacetamides extends to the synthesis of a variety of other fused heterocyclic systems. For example, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with salicylaldehyde leads to a coumarin derivative. mdpi.comresearchgate.net This same precursor can be used to synthesize pyrimidine (B1678525) derivatives through reaction with phenyl isothiocyanate. mdpi.com
Furthermore, 2-cyano-N-cyclohexylacetamide has been used as a precursor for the synthesis of fused systems like pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole. researchgate.net
Role as a Chemical Intermediate in Complex Molecule Synthesis for Research Purposes
2-Cyano-N-arylacetamides, including analogs of this compound, serve as crucial intermediates in the synthesis of more complex molecules for research purposes, particularly in the field of medicinal chemistry. researchgate.netperiodikos.com.br Their polyfunctional nature allows for a variety of chemical transformations, leading to the generation of diverse molecular scaffolds with potential biological activities.
For example, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been used as a key intermediate for the synthesis of a range of heterocyclic compounds that were subsequently evaluated for their antitumor activities. mdpi.comresearchgate.net Similarly, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide has been utilized as an intermediate for the synthesis of new thiazole, pyrazole, thiophene (B33073), oxazine, and pyridazine (B1198779) derivatives, which were screened for their antimicrobial activity. sapub.org
The use of these cyanoacetamide derivatives allows for the introduction of various substituents and the construction of diverse heterocyclic systems, which is a key strategy in the discovery of new therapeutic agents. The resulting complex molecules are often subjected to biological screening to identify new lead compounds for drug development.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe molecular structures. Each technique provides a unique piece of the structural puzzle, and together they offer definitive confirmation of a compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It identifies the chemical environments of ¹H (proton) and ¹³C nuclei, revealing details about connectivity and neighboring atoms.
For cyanoacetamide derivatives, ¹H NMR spectra typically show characteristic signals. For instance, in a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide proton (NH-C=O) appears as a singlet signal significantly downfield at 9.32 ppm, while the methylene protons (-CH₂-) adjacent to the carbonyl group resonate around 4.10 ppm. nih.govacs.org In the case of 2-cyano-N,N-diethylacetamide, the methylene protons of the ethyl groups appear as a quartet at 3.4 ppm, and the terminal methyl protons are observed as a triplet at 1.2 ppm. chemicalbook.com For this compound, one would expect to see distinct signals for the aromatic protons on the diethylphenyl ring, the amide proton, the methylene protons of the cyanoacetyl group, and the ethyl substituents on the ring.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm; for example, it appears at 167.16 ppm in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov The carbon of the nitrile group (-C≡N) is generally found further upfield, around 114-116 ppm. nih.gov The methylene carbon (-CH₂) signal appears at a much higher field, such as at 36.82 ppm in the aforementioned thiophene derivative. nih.gov The distinct carbons of the 2,6-diethylphenyl group would also present unique signals, allowing for complete structural assignment.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Cyanoacetamide Moieties
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~9.3 | N/A |
| Amide Carbonyl (C=O) | N/A | ~167 |
| Nitrile (C≡N) | N/A | ~114 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of a cyanoacetamide derivative is distinguished by several key absorption bands. A sharp, strong band corresponding to the C≡N (nitrile) stretching vibration typically appears around 2222 cm⁻¹. nih.gov The amide group gives rise to two prominent absorptions: the C=O stretching vibration (Amide I band) is observed as a strong peak around 1640-1690 cm⁻¹, and the N-H stretching vibration appears as a distinct band in the region of 3200-3300 cm⁻¹. nih.govchegg.com Another significant band, corresponding to the C-N stretching and N-H bending vibrations (Amide II), is found near 1433-1530 cm⁻¹. nih.govchegg.com
Table 2: Characteristic IR Absorption Bands for Cyanoacetamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3300 |
| C≡N | Stretching | ~2220 |
| C=O (Amide I) | Stretching | 1640 - 1690 |
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₁₃H₁₆N₂O, corresponding to a molecular weight of approximately 216.28 g/mol . scbt.com High-resolution mass spectrometry would confirm this exact mass, thereby verifying the elemental composition.
X-ray Crystallography and Crystal Structure Analysis
Molecular Conformation and Dihedral Angles in Related Structures
In (R)-2-cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring is 68.7 (1)°. researchgate.net Similarly, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan (B31954) ring by 76.7 (1)°. windows.netnih.gov This significant twist is a common feature in N-aryl amides, arising from steric hindrance between the substituents on the ring and the amide group. It is therefore highly probable that this compound also adopts a non-planar conformation, with a substantial dihedral angle between the 2,6-diethylphenyl ring and the acetamide plane. The orientation of the two ethyl groups relative to the phenyl ring would further define the molecule's specific conformation.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The way molecules arrange themselves in a solid state, known as crystal packing, is governed by intermolecular forces. In cyanoacetamide derivatives, hydrogen bonding is a dominant interaction that directs the supramolecular assembly.
The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). Crystal structures of related compounds consistently show the formation of N—H⋯O hydrogen bonds, which link molecules together into chains or more complex networks. researchgate.netresearchgate.net For example, in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, generating chains. windows.netnih.gov Weaker C—H⋯O interactions can also play a role in stabilizing the crystal packing. researchgate.net The cyano group, with its electronegative nitrogen atom, can also participate in intermolecular interactions, such as C–H···N hydrogen bonds. nih.govacs.orgmdpi.com These hydrogen bonding networks are critical in determining the physical properties of the solid material, such as melting point and solubility.
Table 3: Common Intermolecular Interactions in Cyanoacetamide Crystal Structures
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H | C=O | Forms chains and networks |
| Hydrogen Bond | C-H | O | Reinforces packing |
| Hydrogen Bond | C-H | N (cyano) | Stabilizes packing arrangement |
Analysis of Substitutional Disorder in Related Derivatives
In the crystallographic analysis of derivatives related to this compound, substitutional disorder can be a significant phenomenon. This occurs when two or more different atoms or groups of atoms occupy the same crystallographic site in a statistically distributed manner throughout the crystal lattice. The study of such disorder provides deeper insights into the conformational flexibility and intermolecular interactions of these molecules.
A pertinent example of this analysis can be found in the study of related N-aryl-2-cyanoacetamide structures. In the crystal structure of a closely related derivative, (E)-2-cyano-3-(dimethylamino)-N-(2,6-diethylphenyl) propenamide, significant disorder was observed in one of the ethyl groups attached to the phenyl ring. This disorder manifests as the ethyl group adopting two distinct conformations.
The refinement of the crystal structure revealed that the disordered ethyl group occupies two positions with unequal occupancies. The major component (A) has an occupancy of 0.72, while the minor component (B) has an occupancy of 0.28. This indicates that in 72% of the molecules within the crystal, the ethyl group exists in conformation A, while in the remaining 28%, it adopts conformation B. The carbon atoms of this disordered group were refined with specific site occupancy factors (SOFs) corresponding to these percentages.
The analysis of bond lengths and angles for both conformations of the disordered ethyl group shows standard geometric values, suggesting that both orientations are chemically reasonable and stable. The presence of such disorder is often attributed to the minimal energy difference between the two conformations, allowing them to coexist within the crystal structure at the temperature of data collection. This observation underscores the conformational flexibility of the diethylphenyl moiety, even within the constraints of a crystalline solid.
The detailed crystallographic data provides a quantitative basis for understanding the nature and extent of this substitutional disorder.
Table 1: Crystallographic Data for Disordered Ethyl Group in (E)-2-cyano-3-(dimethylamino)-N-(2,6-diethylphenyl)propenamide
| Atom | Site Occupancy Factor (SOF) |
| C1A | 0.72 |
| C2A | 0.72 |
| C1B | 0.28 |
| C2B | 0.28 |
Mechanistic Biological Activity Research
Enzyme Inhibition Studies of the Compound or its Analogs
Research into the biological activity of 2-cyano-N-(2,6-diethylphenyl)acetamide and its structural analogs has revealed significant interactions with several enzyme systems. The N-substituted acetamide (B32628) scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a range of enzymes, with modifications to the substituent groups dictating the specificity and potency of inhibition.
While direct studies on this compound are not extensively documented in public literature, the broader class of cyanoacetamide derivatives and related structures has been investigated for anticholinesterase activity. Cholinesterases, primarily acetylcholinesterase (AChE), are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.
Studies on various heterocyclic compounds incorporating the acetamide or a related scaffold have demonstrated a range of inhibition kinetics against AChE. For instance, certain quinoxaline (B1680401) derivatives have shown potent inhibitory activity with IC50 values as low as 0.077 µM. nih.gov Kinetic analyses of different inhibitor classes reveal diverse mechanisms. Succinimide derivatives have been identified as competitive inhibitors of AChE, with IC50 values in the micromolar range (e.g., 0.029 mM). mdpi.com In contrast, other complex molecules, such as certain ceanothane triterpenes and the drug tolserine, exhibit non-competitive or mixed-type inhibition, with IC50 values extending into the nanomolar range (5.28–17.86 nM and 8.13 nM, respectively). mdpi.comnih.gov
| Compound Class (Analog) | Target Enzyme | IC50 Value | Inhibition Type |
| Quinoxaline Derivative (6c) | AChE | 0.077 µM | Not Specified |
| Ceanothane Derivative (2) | AChE | ~5-18 nM | Non-competitive |
| Succinimide Derivative (II) | AChE | 0.029 mM | Competitive |
| Tolserine | AChE | 8.13 nM | Partial Non-competitive |
Analogs of this compound have demonstrated notable inhibitory activity against urease. This nickel-containing metalloenzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process implicated in pathologies caused by bacteria such as Helicobacter pylori. The active site of urease features a dinuclear nickel center, bridged by a carbamylated lysine (B10760008) residue, which is the target for many inhibitors. nih.govresearchgate.net
The activation of urease is a complex process requiring several accessory proteins (chaperones like UreD, UreF, UreG, and UreE) to correctly insert the nickel ions into the deeply buried active site. nih.govfrontiersin.org Inhibitors can interfere with the catalytic mechanism directly. Cyanoacetamide-based compounds are among those that have shown promise as urease inhibitors. Studies on a series of synthesized 2-cyano-3-phenylprop-2-enamide (B99647) derivatives revealed good to excellent urease inhibition, with some compounds showing greater potency than the thiourea (B124793) standard.
The proposed mechanism for many urease inhibitors involves direct interaction with the two nickel ions in the active site. researchgate.net Functional groups with electronegative atoms (such as oxygen, nitrogen, or sulfur) can act as ligands, chelating the nickel ions and blocking the binding of the natural substrate, urea. The cyano and acetamide moieties present in the target compound and its analogs possess the necessary functional groups to potentially coordinate with the nickel center, thus disrupting the enzyme's catalytic function.
| Compound (Cyanoacetamide Analog) | Target Enzyme | IC50 (µg/mL) |
| Analog 15 | Urease | ~17.34 |
| Analog 19 | Urease | ~36.75 |
| Thiourea (Standard) | Urease | ~27.5 |
In the context of agrochemicals, structural analogs of this compound, specifically chloroacetamide herbicides, are well-known for their potent inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. VLCFAs are crucial for forming plant cuticular waxes and suberin. Their disruption leads to developmental failure in susceptible weeds.
The primary target of chloroacetamide herbicides is the VLCFA elongase complex, specifically the condensing enzyme (VLCFA synthase) that catalyzes the first step of the elongation cycle. researchgate.net This inhibition is highly potent, with IC50 values reported in the nanomolar range (10-100 nM). researchgate.net Studies have shown that the inhibition is competitive with respect to the acyl-CoA substrate and can become effectively irreversible over time. researchgate.net The herbicidal effect is directly correlated with the depletion of VLCFAs, which compromises the integrity of plant membranes and protective layers. researchgate.net The specificity of this action is crucial to its herbicidal activity, as it targets a pathway essential for early plant development.
| Compound Class (Analog) | Target Enzyme System | Potency (IC50 / Half-Inhibition) |
| Chloroacetamides | VLCFA Synthase | 10 - 100 nM |
| Metazachlor | VLCFA Synthase | < 10 nM |
The acetamide scaffold is a key feature in a diverse range of biologically active molecules, and its specificity is determined by the other functional groups present. The high specificity of chloroacetamide analogs for VLCFA synthase is a clear example. Enzymological studies have demonstrated that while these compounds can inhibit other enzymes that use malonyl-CoA, such as chalcone (B49325) synthase, this inhibition is not the primary cause of their herbicidal effect, underscoring their targeted action on fatty acid elongation. researchgate.net
Conversely, modifications to the acetamide structure can direct its activity toward entirely different targets. For instance, certain N-substituted acetamide derivatives have been developed as highly potent and selective antagonists for the P2Y14 receptor, a G-protein coupled receptor involved in inflammatory responses, with IC50 values in the sub-nanomolar range. nih.gov This highlights the modular nature of the acetamide scaffold, where changes can completely shift the biological target from a plant enzyme to a human cell surface receptor.
Modulation of Ion Channels and Receptors
There is a strong structural rationale for the potential interaction of this compound with voltage-gated sodium channels. The molecule is a close structural analog of the well-known local anesthetic and Class Ib antiarrhythmic drug, Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide). Both molecules share the N-(2,6-disubstituted phenyl)acetamide core, which is known to be crucial for sodium channel blockade.
Lidocaine functions by blocking voltage-gated sodium channels in the inactivated state, thereby inhibiting the propagation of action potentials in neurons and cardiac tissue. Structure-activity relationship studies of related phenylacetamide compounds confirm the importance of this chemical scaffold for sodium channel blocking activity. nih.gov These studies have shown that a secondary amide linkage is preferred and that structural modifications to the molecule influence potency. nih.gov The 2,6-dialkyl substitution on the phenyl ring is a key feature that orients the molecule correctly within the channel's binding site. While the diethylamino group of Lidocaine is important for its hydrophilic/lipophilic balance and interaction pathways, the core N-(2,6-diethylphenyl)acetamide structure of the target compound strongly suggests a similar potential to interact with and modulate sodium ion channels.
Receptor Binding Affinities
No studies detailing the receptor binding affinities of this compound were identified in the reviewed scientific literature.
Antimicrobial Activity Mechanisms
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
No specific research investigating the antibacterial spectrum and efficacy of this compound against Gram-positive and Gram-negative bacterial strains could be located in publicly available scientific literature.
Antifungal and Yeast Growth Inhibition Studies
There is no available research data from studies on the antifungal and yeast growth inhibitory properties of this compound.
Antioxidant Activity Mechanisms
No mechanistic studies on the antioxidant activity of this compound have been reported in the scientific literature.
Anti-inflammatory Mechanism Research
A review of the available scientific literature did not yield any studies concerning the anti-inflammatory mechanisms of this compound.
Anticancer/Antitumor Activity Investigations
No investigations into the anticancer or antitumor activities of this compound were found in the reviewed scientific literature.
Neurological Activity Investigations (e.g., Anticonvulsant Properties, Sodium Channel Blockers)
A comprehensive review of scientific literature and research databases reveals a significant lack of specific studies on the neurological activity of the chemical compound This compound . Despite extensive searches for data pertaining to its potential anticonvulsant properties or its mechanism of action as a sodium channel blocker, no dedicated research investigating these specific neurological effects has been identified.
While the broader class of acetamide derivatives has been a subject of interest in neurological research, with various analogues being explored for their potential therapeutic effects on the central nervous system, this particular compound has not been a focus of such investigations. Structure-activity relationship (SAR) studies on related N-aryl acetamides have, in some cases, demonstrated anticonvulsant and sodium channel modulating activities. However, these findings are specific to the compounds studied and cannot be directly extrapolated to infer the neurological properties of this compound without direct experimental evidence.
Consequently, there are no detailed research findings, mechanistic data, or data tables available in the public domain to populate a discussion on the neurological activity of this compound. Further preclinical and pharmacological studies would be required to determine if this compound exhibits any significant effects on the nervous system, including potential anticonvulsant or sodium channel blocking activities.
Metabolic Pathway and Environmental Fate Research
Xenobiotic Metabolism Studies of N-(2,6-Diethylphenyl)acetamide Derivatives
Xenobiotic metabolism encompasses the biochemical modification of foreign chemical substances by living organisms. openaccessjournals.com These processes, typically occurring in phases, are essential for detoxifying and facilitating the excretion of such compounds. openaccessjournals.com For derivatives of N-(2,6-diethylphenyl)acetamide, which are integral to several chloroacetanilide herbicides, understanding their metabolic fate is crucial for assessing their environmental impact and toxicological profiles.
The metabolism of these derivatives often involves initial transformation reactions that introduce or expose functional groups, such as oxidation, reduction, and hydrolysis. openaccessjournals.com These Phase I reactions are frequently followed by Phase II conjugation reactions, which increase water solubility and promote elimination. Research into the xenobiotic metabolism of these compounds utilizes various models, including liver microsomes, to compare metabolic pathways across different species. researchgate.net Such studies have revealed that compounds like alachlor (B1666766) and butachlor (B1668075) are metabolized into various derivatives, including 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.net
Table 1: Key Xenobiotic Metabolism Reactions for N-(2,6-Diethylphenyl)acetamide Derivatives
| Reaction Type | Description | Primary Enzyme Family Involved | Resulting Functional Group |
| Oxidative N-dealkylation | Removal of an alkyl group from a nitrogen atom. | Cytochrome P450 (CYP) | Secondary or primary amine |
| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. | Cytochrome P450 (CYP) | Phenolic group |
| Amide Linkage Cleavage | Hydrolysis of the amide bond. | Amidases / Hydrolases | Carboxylic acid and amine |
| Debutoxylation | Removal of a butoxymethyl group. | Debutoxylase | N-methylacetamide derivative |
| N-demethylation | Removal of a methyl group from a nitrogen atom. | Cytochrome P450 (CYP) | Secondary amine |
Biodegradation Pathways and Metabolite Identification
The environmental fate of N-(2,6-diethylphenyl)acetamide derivatives is largely determined by their susceptibility to biodegradation by soil microorganisms. These processes are key to the removal of these herbicides from soil and water systems.
A diverse range of soil bacteria and fungi have demonstrated the ability to biotransform chloroacetanilide herbicides and their derivatives. nih.govfrontiersin.org These microorganisms utilize the compounds as a source of carbon and nitrogen or transform them through cometabolism. nih.gov Fungal biotransformation is a particularly effective process for derivatizing complex molecules due to the regio- and stereoselective nature of fungal enzymes. researchgate.net
Studies have identified several microbial species capable of degrading these xenobiotics. For instance, the bacterium Bacillus sp. strain hys-1 has been shown to degrade butachlor, while the fungus Aspergillus niger and the bacterium Xanthomonas axonopodis are effective in metabolizing alachlor. nih.govscispace.com These biotransformation processes lead to a variety of metabolites, indicating multiple degradation pathways. nih.gov
N-dealkylation and hydroxylation are primary and crucial pathways in the metabolism and biodegradation of N-(2,6-diethylphenyl)acetamide derivatives. researchgate.nettaylorandfrancis.com
N-Dealkylation: This process involves the enzymatic removal of alkyl substituents from the nitrogen atom of the acetamide (B32628) side chain. nih.govsemanticscholar.org Oxidative N-dealkylation, primarily catalyzed by cytochrome P450 enzymes, is a major biotransformation pathway. nih.govfda.gov For example, in the degradation of butachlor, an initial debutoxylation step is followed by N-demethylation to form 2-chloro-N-(2,6-diethylphenyl)acetamide. scispace.com This reaction converts tertiary amines into secondary and then primary amines, often altering the biological activity of the molecule. nih.gov
Hydroxylation: This reaction introduces a hydroxyl group onto the diethylphenyl ring. This is another key step catalyzed by cytochrome P450 monooxygenases. Ring hydroxylation increases the polarity of the molecule, making it more water-soluble and susceptible to further degradation or conjugation. nih.govfda.gov The position of hydroxylation can vary, leading to different isomeric metabolites.
Role as a Metabolite of Agrochemicals (e.g., Alachlor, Butachlor, Dimethachlor)
Derivatives of N-(2,6-diethylphenyl)acetamide are significant metabolites of several widely used chloroacetanilide herbicides. The core structure is formed through the degradation of parent compounds like Alachlor, Butachlor, and Dimethachlor.
The herbicide Alachlor, chemically known as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, is known to degrade in the environment to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). researchgate.netnih.gov Similarly, Butachlor, or N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, also biodegrades via the loss of its butoxymethyl group to yield CDEPA. researchgate.netscispace.com
Research has detailed the metabolic pathways for these agrochemicals. For instance, Bacillus sp. strain hys-1 degrades butachlor first to 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide through debutoxylation, which is then converted to CDEPA by N-demethylation. scispace.com CDEPA is subsequently transformed into 2,6-diethylaniline (B152787). researchgate.netscispace.com The presence of these acetamide derivatives in soil and water is a direct indicator of the environmental breakdown of the parent herbicides.
Table 2: N-(2,6-Diethylphenyl)acetamide Derivatives as Metabolites of Agrochemicals
| Parent Agrochemical | Chemical Name of Agrochemical | Key Metabolite | Metabolic Process |
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide acgih.org | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) researchgate.netnih.gov | N-demethoxyméthylation |
| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide herts.ac.uknist.gov | 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) researchgate.net | Debutoxylation and N-demethylation scispace.com |
| Dimethachlor | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | 2-chloro-N-(2,6-dimethylphenyl)acetamide | N-dealkylation |
Analytical Methodologies for Research and Quality Control
Chromatographic Techniques for Analysis and Isolation
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying the components of a mixture. For 2-cyano-N-(2,6-diethylphenyl)acetamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in raw materials and final products. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for acetamide (B32628) derivatives. sielc.com
A typical HPLC method for a related compound, N,N-diethyl-2-cyanoacetamide, utilizes a C18 column with a mobile phase consisting of an acetonitrile and water mixture. ajpaonline.com Detection is often performed using a photodiode array (PDA) or a UV detector at a specific wavelength, allowing for the quantification of the main compound and any impurities present. ajpaonline.comresearchgate.net The method's effectiveness relies on achieving good separation and resolution between the target compound and any process-related impurities or degradation products. ajpaonline.com Method validation typically establishes parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). ajpaonline.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water gradient or isocratic mixture | Elution of the compound from the column. |
| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation. |
| Detector | UV/PDA at ~210-220 nm | Detects and quantifies the compound. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |
This table is based on methodologies reported for similar compounds. ajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for metabolite profiling. mdpi.com In the context of this compound, GC-MS can be used to identify its metabolites in biological samples such as serum or urine. researchgate.net
For non-volatile compounds or those with polar functional groups, a derivatization step is often required to increase their volatility and thermal stability for GC analysis. mdpi.comresearchgate.net A common method involves silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. mdpi.com Following separation on the GC column, the mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint for identification. acs.org This allows for the structural elucidation of metabolites. GC-MS-based metabolomics has been successfully used to identify a wide range of small molecules in biological fluids. mdpi.com
| Step | Description | Significance |
|---|---|---|
| Sample Preparation | Extraction of metabolites from a biological matrix (e.g., serum). | Isolates target compounds from interfering substances. |
| Derivatization | Chemical modification (e.g., silylation) to increase volatility. | Enables analysis of non-volatile metabolites by GC. mdpi.com |
| GC Separation | Separation of derivatized metabolites based on boiling point and polarity. | Resolves individual components of the metabolite mixture. |
| MS Detection | Ionization and fragmentation of metabolites, followed by mass analysis. | Provides a unique mass spectrum for confident identification. researchgate.netacs.org |
Enantiomer Separation and Determination
Enantiomer separation is a specialized chromatographic technique used to separate stereoisomers that are mirror images of each other. This is critical for chiral compounds, where different enantiomers can have distinct biological activities.
However, this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups), and the molecule has a plane of symmetry. Consequently, it does not exist as enantiomers, and therefore, enantiomeric separation and determination are not applicable to this compound.
Purity and Structural Integrity Validation Methods for Research Materials
Ensuring the purity and confirming the structural identity of research materials are critical for the validity and reproducibility of scientific experiments. A multi-technique approach is typically employed to provide a comprehensive characterization of this compound. sanudotrade.comchemcon.com
Spectroscopic methods are central to structural elucidation. Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in the molecule, such as the C≡N (nitrile), C=O (amide), and N-H (amide) stretching vibrations. researchgate.netNuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms. researchgate.netnih.gov
In addition to chromatography (HPLC) for purity assessment, other methods are used to test for specific impurities. chemcon.com For instance, Karl Fischer titration is a standard method for quantifying water content. chemcon.com For definitive structural confirmation, Single-Crystal X-ray Crystallography can be used to determine the precise three-dimensional arrangement of atoms in the crystalline state. imist.ma The combination of these methods ensures that the research material is of high purity and possesses the correct chemical structure. nih.govambar-lab.com
| Technique | Purpose | Information Provided |
|---|---|---|
| HPLC | Purity Assessment & Quantification | Percentage purity and concentration of the main component and impurities. sanudotrade.com |
| FT-IR Spectroscopy | Functional Group Identification | Presence of key bonds (C≡N, C=O, N-H, aromatic C-H). researchgate.net |
| ¹H and ¹³C NMR | Structural Elucidation | Detailed map of the carbon-hydrogen framework. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight and fragmentation pattern. |
| Karl Fischer Titration | Water Content | Quantitative measurement of residual water. chemcon.com |
| X-ray Crystallography | Definitive Structure | Three-dimensional atomic coordinates and molecular geometry. imist.ma |
Future Research Directions and Translational Potential
Rational Design of Novel Derivatives with Tailored Biological Activity
The cyanoacetamide core is a versatile and valuable building block in the synthesis of bioactive compounds. periodikos.com.br Derivatives of this class have demonstrated a range of biological activities, including insecticidal properties. periodikos.com.brresearchgate.netresearchgate.net The rational design of new derivatives based on the 2-cyano-N-(2,6-diethylphenyl)acetamide structure is a critical next step. This approach moves beyond traditional trial-and-error screening by using an understanding of structure-activity relationships (SAR) to create molecules with specific, enhanced, or novel biological functions.
Future research can systematically modify the core structure at key positions to explore the chemical space and optimize for desired activities. Key strategies include:
Modification of the Phenyl Ring: Altering the substitution pattern on the 2,6-diethylphenyl moiety. Introducing different alkyl groups, halogens, or electron-donating/withdrawing groups could significantly impact lipophilicity, electronic properties, and steric interactions with biological targets.
Alterations to the Acetamide (B32628) Linker: Modifying the linker between the cyano group and the amide could influence the molecule's flexibility and orientation when binding to a target.
These targeted modifications, guided by SAR studies, can lead to the development of compounds with tailored efficacy and selectivity.
| Modification Site | Proposed Chemical Change | Potential Impact on Bioactivity |
|---|---|---|
| 2,6-diethylphenyl Group | Vary alkyl substituents (e.g., methyl, isopropyl) | Modulate steric hindrance and lipophilicity to improve target fit and cell permeability. |
| Phenyl Ring Core | Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating (e.g., -OCH₃) groups | Alter electronic properties to enhance binding interactions with biological targets. |
| Aromatic System | Replace phenyl ring with heterocycles (e.g., pyridine (B92270), thiophene) | Introduce new hydrogen bond donors/acceptors; modify solubility and metabolic stability. mdpi.comnih.gov |
| Acetamide Linker | Introduce rigidity or flexibility through cyclization or chain extension | Optimize conformational pre-organization for improved binding affinity. |
Elucidation of Novel Mechanistic Pathways and Target Identification
A fundamental aspect of translating a chemical compound into a useful tool or therapeutic is understanding its mechanism of action. For this compound, future research must focus on identifying its specific molecular targets and elucidating the biological pathways it modulates. While the exact targets are currently undefined, the broader class of cyanoacetamide derivatives has been implicated in various biological processes, including enzyme inhibition. researchgate.net
Methodologies for target identification and validation include:
Affinity-based Proteomics: Immobilizing a derivative of the compound on a solid support to capture its binding partners from cell lysates, which are then identified by mass spectrometry.
Genetic and Genomic Approaches: Utilizing techniques like CRISPR/Cas9 screening or transcriptomic analysis (RNA-seq) to identify genes and pathways that are essential for the compound's activity or are significantly altered upon treatment.
Biochemical Screening: Testing the compound against panels of known enzymes, such as kinases or proteases, to identify direct inhibitory activity. researchgate.net
Uncovering the molecular targets will not only explain the compound's biological effects but also enable its optimization for higher potency and selectivity, while also revealing new insights into biological processes.
Development of Advanced Synthetic Methodologies (e.g., Continuous-Flow Synthesis)
The traditional synthesis of cyanoacetamide derivatives often involves batch reactions, such as the condensation of an amine with ethyl cyanoacetate (B8463686). periodikos.com.brresearchgate.net While effective at the lab scale, these methods can present challenges for large-scale production, including issues with reaction control, safety, and consistency. The development of advanced synthetic methodologies is crucial for efficient and scalable production.
Continuous-flow synthesis, or flow chemistry, offers a modern alternative with significant advantages. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This leads to improved reaction safety, higher yields, and greater consistency. researchgate.net The assembly of modular continuous flow systems can be achieved using readily available components, making the technology accessible for various chemical syntheses. researchgate.net
Future research should aim to translate the synthesis of this compound and its derivatives to a continuous-flow platform. This would not only streamline the production of the parent compound but also facilitate the rapid synthesis of a library of analogues for SAR studies.
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger reactors and poses safety risks. | Easier; achieved by running the system for a longer duration. nih.gov |
| Safety | Potential for thermal runaways due to large reaction volumes. | Enhanced safety due to small reaction volumes and superior heat exchange. researchgate.net |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. researchgate.netnih.gov |
| Reproducibility | Can vary between batches. | High consistency and reproducibility. |
| Automation | Challenging to fully automate. | Readily integrated with automated systems for library synthesis and optimization. |
Application as Chemical Probes for Biological System Interrogation
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes. These are specialized small molecules designed to study biological systems by selectively interacting with a specific target. By modifying the parent compound to include a reporter tag (e.g., a fluorophore, biotin) or a photoreactive group, researchers can create powerful tools for:
Target Visualization: Fluorescently tagged derivatives could be used in cellular imaging to visualize the subcellular localization of the compound and its target.
Target Engagement Assays: Probes can be designed to quantify the extent to which the compound binds to its target within living cells.
Covalent Target Labeling: Incorporating a reactive functional group can enable the permanent labeling of the target protein, facilitating its isolation and identification.
The development of such probes would be invaluable for validating the targets identified through other means (as described in section 8.2) and for providing a deeper understanding of the compound's biological function in a physiological context.
Integration of Computational-Experimental Approaches for Scientific Discovery
The synergy between computational modeling and experimental validation has become a cornerstone of modern drug design and chemical biology. mdpi.comjddhs.com This integrated approach can significantly accelerate the discovery and optimization of novel derivatives of this compound.
A future research workflow could involve:
In Silico Screening: Using computational methods like molecular docking to screen virtual libraries of derivatives against the three-dimensional structures of potential biological targets.
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of designed compounds based on their physicochemical properties. nih.gov
Experimental Validation: Synthesizing a focused set of the most promising candidates identified computationally.
Biological Testing: Evaluating the synthesized compounds in relevant in vitro and in vivo assays.
Iterative Refinement: Feeding the experimental data back into the computational models to improve their predictive power, thus creating a continuous cycle of design, synthesis, and testing. mdpi.com
This integrated strategy allows for a more efficient exploration of the vast chemical space, prioritizing the synthesis of compounds with the highest probability of success and ultimately accelerating the path from initial discovery to translational application. jddhs.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-N-(2,6-diethylphenyl)acetamide, and how can reaction purity be optimized?
- Methodology : Condensation reactions between cyanoacetic acid and 2,6-diethylaniline under mild conditions (e.g., ethanol, piperidine, 0–5°C) are effective. Catalytic agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance yield. Recrystallization using ethanol/water mixtures improves purity .
- Key Parameters : Control reaction temperature to avoid side products (e.g., hydrolysis of the cyano group) and monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural validation of this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., diethyl groups on the phenyl ring and cyano/amide functionalities).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] for CHNO: 215.12 g/mol).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from moisture. For spills, neutralize with inert absorbents .
Advanced Research Questions
Q. How can substituent modifications on the phenyl ring influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Replace diethyl groups with electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and interaction with biological targets.
- Compare with benzimidazole derivatives (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide) to evaluate antimicrobial or anti-inflammatory activity .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Approach :
- Validate assays using positive controls (e.g., lidocaine derivatives for local anesthetic studies) .
- Perform pharmacokinetic studies to assess bioavailability and metabolic stability (e.g., liver microsome assays) .
- Case Study : A derivative of 2-chloro-N-(2,6-dimethylphenyl)acetamide showed antiarrhythmic activity in vitro but limited in vivo efficacy due to rapid hepatic clearance .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to ion channels (e.g., TPC2 lysosomal channels) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- Validation : Compare computational predictions with experimental IC values from patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
